2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-23-14-10-8-13(9-11-14)20-18(21)15-6-2-4-12-5-3-7-16(17(12)15)19(20)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPKYQZKBBXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198719 | |
| Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42340-32-9 | |
| Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42340-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The primary synthetic route involves nucleophilic substitution, where 4-methoxyaniline reacts with 1,8-naphthalic anhydride to form the target compound. The methoxy group on the aniline enhances electron density, facilitating nucleophilic attack on the anhydride carbonyl groups.
Procedure:
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Reactants : 1,8-Naphthalic anhydride (1.98 g, 0.01 mol) and 4-methoxyaniline (1.23 g, 0.01 mol) are combined in 30 mL of N,N-dimethylformamide (DMF).
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Conditions : Reflux at 135–140°C for 24 hours under nitrogen.
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Workup : The reaction mixture is cooled, diluted with ice-cold water, and filtered. The precipitate is recrystallized from DMF/water (1:3) to yield a yellow solid.
Characterization:
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IR (KBr) : 1705 cm⁻¹ (C=O imide), 1602 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O methoxy).
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1H NMR (400 MHz, DMSO-d6) : δ 3.82 (s, 3H, OCH3), 7.12 (d, J = 8.8 Hz, 2H, ArH), 7.89–8.52 (m, 6H, naphthalimide protons).
Microwave-Assisted Synthesis
Optimization for Reduced Reaction Time
Microwave irradiation accelerates the condensation by enhancing molecular collisions.
Procedure:
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Reactants : Equimolar 1,8-naphthalic anhydride and 4-methoxyaniline are mixed in 15 mL DMF.
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Conditions : Irradiated at 150 W, 140°C for 45 minutes.
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Workup : Identical to the conventional method.
Advantages:
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Time Efficiency : 45 minutes vs. 24 hours for conventional synthesis.
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Purity : Reduced side-product formation due to controlled heating.
Solid-State Mechanochemical Synthesis
Solvent-Free Approach
This green method avoids toxic solvents by using mechanical grinding.
Procedure:
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Reactants : 1,8-Naphthalic anhydride and 4-methoxyaniline (1:1 molar ratio) are ground in a ball mill.
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Conditions : 500 rpm for 2 hours with 10 mm stainless steel balls.
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Workup : The crude product is washed with ethanol.
Yield : 78–81%.
Limitations:
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Lower yield compared to solution-phase methods.
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Requires specialized equipment.
Comparative Analysis of Methods
| Parameter | Conventional Condensation | Microwave-Assisted | Mechanochemical |
|---|---|---|---|
| Reaction Time | 24 hours | 45 minutes | 2 hours |
| Yield | 89–92% | 85–88% | 78–81% |
| Purity | >98% | >97% | 95% |
| Solvent Use | DMF | DMF | None |
| Energy Input | High | Moderate | Low |
Key Reaction Variables and Optimization
Temperature Effects
Solvent Selection
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Electronic Properties and Structural Features
The electronic behavior of benzo[de]isoquinoline-1,3-dione derivatives is highly dependent on substituents. Key comparisons include:
Table 1: Electronic and Structural Properties of Selected Analogues
- Key Observations: Electron Affinity (EA): The BQD series (BQD-TZ, BQD-AP, BQD-PA) exhibits high EA values (3.69–3.87 eV), attributed to the electron-deficient benzo[de]isoquinoline core and electron-withdrawing substituents (e.g., thiadiazole) . The 4-methoxyphenyl group in the target compound is electron-donating, which may reduce EA compared to BQD-TZ but enhance solubility. The methoxyphenyl group in the target compound may introduce steric hindrance, increasing π–π distances compared to BQD derivatives.
Table 2: Pharmacological Profiles of Analogues
- Key Observations: Antimalarial Activity: The 6,7-dinitro-triazole derivative demonstrates target-specific binding, while the methoxyphenyl group in the target compound may lack nitro/triazole functionalities critical for antimalarial efficacy . Chemoenhancement: ANOS incorporates selenium, which enhances redox modulation and apoptosis induction. The target compound’s methoxyphenyl group may lack this mechanism but could contribute to antioxidant properties .
Biological Activity
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an isoindoline nucleus with carbonyl groups at positions 1 and 3. Its structure is represented as follows:
This compound is characterized by the presence of a methoxy group at the para position of the phenyl ring, which may influence its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have reported that it can inhibit the proliferation of cancer cell lines through various mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby preventing cancer cell division.
- Inhibition of Tumor Growth : In vivo studies using mouse models have shown that treatment with this compound can significantly reduce tumor size.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Dopamine Receptors : Similar compounds have been noted to interact with dopamine receptors, particularly D2 and D3 subtypes, suggesting a possible neuroprotective role.
- Oxidative Stress Modulation : The compound may act as an electron acceptor in biochemical pathways, influencing oxidative stress levels within cells.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability. In silico predictions indicate good bioavailability and a moderate half-life, making it a candidate for further development in therapeutic applications.
Case Studies and Research Findings
Q & A
What are the common synthetic routes for 2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione, and how do reaction conditions influence product yield?
Basic
The synthesis typically involves multi-step reactions, such as the condensation of 4-methoxybenzaldehyde derivatives with 1,2,3,4-tetrahydroisoquinoline in the presence of catalysts like potassium cyanide. Key steps include cyclization and functional group modifications (e.g., oxidation of carbonyl groups). Reaction temperature, solvent polarity, and catalyst loading critically impact yield and purity. For example, anhydrous conditions may prevent hydrolysis of intermediates, while elevated temperatures (80–120°C) can accelerate cyclization .
How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?
Advanced
By employing factorial design (e.g., Box-Behnken or Taguchi methods), researchers can systematically vary parameters like temperature, catalyst concentration, and solvent ratios to identify optimal conditions. For instance, a central composite design might reveal that a 1:1.2 molar ratio of 4-methoxybenzylamine to homophthalic anhydride in DMF at 100°C maximizes yield while minimizing dimerization by-products. Statistical validation (ANOVA) ensures reproducibility .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic
High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For example, the aromatic proton signals in the 7.0–8.5 ppm range (NMR) and a molecular ion peak at m/z 420.5 (HRMS) confirm the benzo[de]isoquinoline backbone. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .
How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound?
Advanced
Substituents like chloro or bromo groups at the 6-position enhance anticancer activity by increasing electrophilicity and binding affinity to bromodomains (e.g., BRPF1). Comparative studies using IC assays show that 6-chloro derivatives exhibit 3-fold higher cytotoxicity against HeLa cells compared to methoxy-substituted analogs. Molecular docking simulations can rationalize these differences by analyzing steric and electronic interactions .
What computational methods are recommended for predicting the reactivity of intermediates in the synthesis pathway?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cyclization steps. Tools like Gaussian or ORCA enable visualization of electron density maps, identifying nucleophilic/electrophilic sites. Coupling DFT with molecular dynamics simulations further refines solvent effects on reaction kinetics .
How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
Advanced
Contradictions often arise from assay-specific variables (e.g., cell line viability protocols or solvent effects). Standardize assays using guidelines like the NIH’s Assay Guidance Manual. Validate results via orthogonal methods: compare MTT assay data with flow cytometry apoptosis measurements. Statistical tools like Grubbs’ test can identify outliers caused by experimental artifacts .
What are the environmental and regulatory considerations for scaling up synthesis?
Basic
Under 40 CFR 721.9078, derivatives of benzo[de]isoquinoline-diones may require EPA notification for large-scale production. Assess environmental persistence via quantitative structure-activity relationship (QSAR) models. Implement green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) to reduce waste .
How does the compound’s fluorescence properties support its application in bioimaging?
Advanced
The conjugated π-system enables strong fluorescence (λ ~450 nm), making it suitable for tracking cellular uptake via confocal microscopy. Quantum yield calculations (using quinine sulfate as a reference) and photostability assays under UV exposure (e.g., 10 mW/cm for 1 hour) validate its utility in long-term imaging .
What strategies improve solubility and bioavailability for in vivo studies?
Advanced
Co-crystallization with cyclodextrins or PEGylation enhances aqueous solubility. Pharmacokinetic studies in rodent models show that PEGylated analogs achieve 80% oral bioavailability compared to 12% for the parent compound. Monitor plasma concentrations via LC-MS/MS to optimize dosing regimens .
How can machine learning models accelerate the discovery of novel derivatives with tailored properties?
Advanced
Train neural networks on datasets of ~500 analogs with descriptors like logP, polar surface area, and IC. Platforms like Chemprop predict cytotoxicity and ADMET profiles. Active learning algorithms prioritize synthesis of derivatives with predicted IC < 1 μM, reducing experimental costs by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
